![molecular formula C10H14OS B13616238 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol](/img/structure/B13616238.png)
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol is a chemical compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds This compound is characterized by a benzothiophene core structure that is partially hydrogenated, making it a tetrahydro derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol typically involves the hydrogenation of benzo[b]thiophene derivatives followed by the introduction of the ethanol group. One common method involves the catalytic hydrogenation of benzo[b]thiophene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting tetrahydrobenzo[b]thiophene is then reacted with ethylene oxide or ethylene chlorohydrin to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of catalysts, solvents, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The hydrogen atoms on the benzothiophene ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)acetaldehyde or 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)acetic acid.
Reduction: Formation of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanethiol.
Substitution: Formation of halogenated derivatives such as 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethyl bromide.
Scientific Research Applications
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s ethanol group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their structure and function. The benzothiophene core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine
- 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)methanol
- 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)acetic acid
Uniqueness
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol is unique due to the presence of the ethanol group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications. The tetrahydrobenzo[b]thiophene core provides a stable and versatile scaffold for further chemical modifications and functionalization.
Properties
Molecular Formula |
C10H14OS |
|---|---|
Molecular Weight |
182.28 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethanol |
InChI |
InChI=1S/C10H14OS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h7,11H,1-6H2 |
InChI Key |
OJKAJJJGSHQYTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


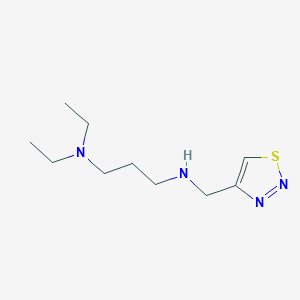

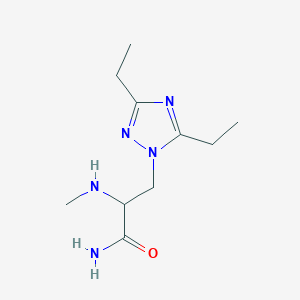
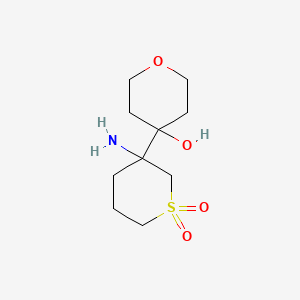
![2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13616185.png)
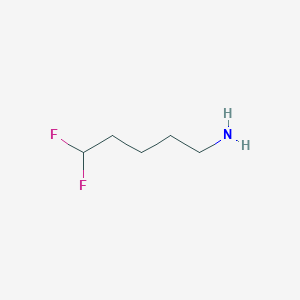
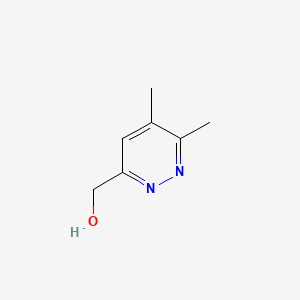
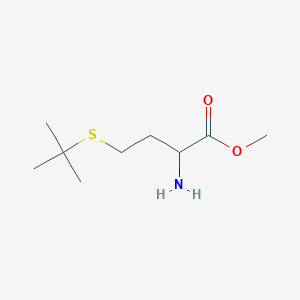



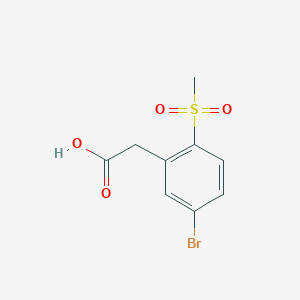
![2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylicacid](/img/structure/B13616235.png)
